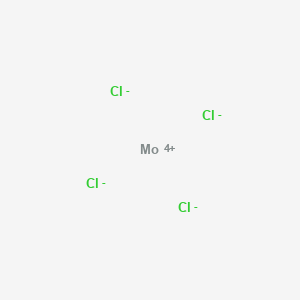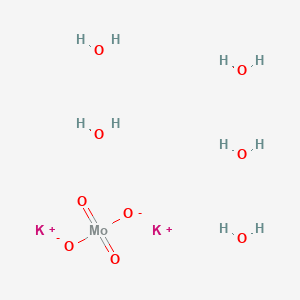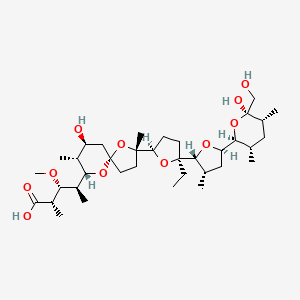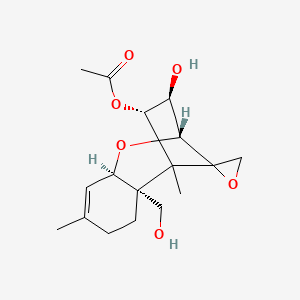
Acide m-PEG5
Vue d'ensemble
Description
m-PEG5-acid: is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid. This compound is widely used in various scientific and industrial applications due to its ability to increase solubility in aqueous media and form stable amide bonds with primary amine groups .
Applications De Recherche Scientifique
Chemistry: m-PEG5-acid is used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation .
Biology: In biological research, m-PEG5-acid is used to modify proteins and peptides to improve their solubility and stability. It is also used in the development of drug delivery systems .
Medicine: m-PEG5-acid is used in the development of therapeutic agents, including antibody-drug conjugates and PEGylated proteins, which have improved pharmacokinetic properties .
Industry: In industrial applications, m-PEG5-acid is used in the production of various polymers and coatings to enhance their hydrophilicity and biocompatibility .
Mécanisme D'action
Target of Action
The primary target of m-PEG5-acid is primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play a crucial role in molecular interactions and biochemical reactions.
Mode of Action
m-PEG5-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows m-PEG5-acid to link molecules together, making it useful in the synthesis of complex structures such as PROTACs .
Biochemical Pathways
m-PEG5-acid, as a PEG-based PROTAC linker, is involved in the ubiquitin-proteasome system . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of m-PEG5-acid are influenced by its PEG spacer. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compound.
Result of Action
The result of m-PEG5-acid’s action is the formation of a stable amide bond with primary amine groups . This allows it to link different molecules together, enabling the creation of complex structures. In the context of PROTACs, this can lead to the selective degradation of target proteins .
Action Environment
The action of m-PEG5-acid can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for it to form an amide bond with primary amine groups . Additionally, its solubility and stability can be affected by the pH and temperature of the environment.
Analyse Biochimique
Biochemical Properties
m-PEG5-acid plays a significant role in biochemical reactions. It interacts with proteins, labeling tags, and crosslinkers, increasing their solubility in aqueous media . The terminal carboxylic acid of m-PEG5-acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Cellular Effects
The effects of m-PEG5-acid on cells and cellular processes are primarily related to its hydrophilic nature and its ability to increase the solubility of other biomolecules
Molecular Mechanism
The molecular mechanism of m-PEG5-acid involves its interaction with primary amine groups. In the presence of activators, the terminal carboxylic acid of m-PEG5-acid forms a stable amide bond . This interaction can influence the activity of enzymes and other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-acid typically involves the reaction of methoxy polyethylene glycol with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified by precipitation in cold diethyl ether and dried under vacuum .
Industrial Production Methods: In industrial settings, the production of m-PEG5-acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG5-acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
EDC or HATU: Used for amide bond formation.
Acid Catalysts: Used for esterification reactions.
Major Products:
Amides: Formed from the reaction with amines.
Comparaison Avec Des Composés Similaires
- m-PEG1-acid
- m-PEG2-acid
- m-PEG3-acid
- m-PEG4-acid
Comparison: m-PEG5-acid is unique due to its longer PEG chain, which provides greater solubility and stability compared to shorter PEG linkers. This makes it particularly useful in applications where high solubility and stability are required .
Propriétés
IUPAC Name |
3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O7/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-12(13)14/h2-11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNUZHOERZAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278320 | |
| Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81836-43-3 | |
| Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81836-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(2R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B1676707.png)










